

# A Comparative Analysis of FDA-Approved Therapies for Spinal Muscular Atrophy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Spinal Muscular Atrophy (SMA) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the spinal cord, leading to muscle weakness and atrophy. The understanding of its genetic basis, primarily mutations in the survival motor neuron 1 (SMN1) gene, has paved the way for the development of transformative therapies. This guide provides a comparative analysis of the three FDA-approved treatments for SMA: Zolgensma (onasemnogene abeparvovec), Spinraza (nusinersen), and Evrysdi (risdiplam). The information presented herein is intended to offer an objective overview of their performance, supported by experimental data from pivotal clinical trials.

### Mechanism of Action: A Three-Pronged Approach to Restoring SMN Protein

The approved therapies for SMA employ distinct strategies to address the underlying deficiency of the Survival Motor Neuron (SMN) protein.

Zolgensma (onasemnogene abeparvovec): This is a gene replacement therapy that delivers
a functional copy of the human SMN1 gene to motor neuron cells.[1] It utilizes a nonreplicating adeno-associated virus 9 (AAV9) vector to carry the gene across the blood-brain
barrier.[1] This one-time intravenous infusion aims to provide a long-lasting solution by
enabling the body's own cells to produce the essential SMN protein.



- Spinraza (nusinersen): This therapy is an antisense oligonucleotide (ASO) that targets the SMN2 gene, a paralog of SMN1. While SMN2 can produce some functional SMN protein, a splicing defect leads to the exclusion of exon 7 in most of the resulting mRNA, producing a truncated, unstable protein. Spinraza is designed to bind to a specific site on the SMN2 premRNA, modifying its splicing to increase the inclusion of exon 7 and thereby boosting the production of full-length, functional SMN protein.[2][3] It is administered intrathecally, directly into the cerebrospinal fluid.
- Evrysdi (risdiplam): This is an orally administered small molecule that also acts as an SMN2 splicing modifier.[4][5] Similar to Spinraza, it promotes the inclusion of exon 7 in the SMN2 mRNA transcript, leading to increased production of functional SMN protein.[4][5] Its systemic distribution allows it to potentially target SMN protein deficiencies in both the central nervous system and peripheral tissues.

#### **Signaling Pathway and Therapeutic Intervention**

The following diagram illustrates the central signaling pathway in SMA and the points of intervention for the three approved therapies.



Click to download full resolution via product page

Caption: Mechanism of action of SMA therapies.

# Clinical Trial Performance: A Quantitative Comparison

The following tables summarize the key efficacy and safety data from the pivotal clinical trials for each therapy.

Table 1: Efficacy in Infantile-Onset SMA (Type 1)

| Outcome Measure     | Zolgensma<br>(STR1VE Trial)[1][6]                                  | Spinraza (ENDEAR<br>Trial)[7]                            | Evrysdi (FIREFISH<br>Trial - Part 1, High<br>Dose)[8][9]         |
|---------------------|--------------------------------------------------------------------|----------------------------------------------------------|------------------------------------------------------------------|
| Study Population    | Symptomatic infants ≤6 months of age                               | Symptomatic infants ≤7 months of age                     | Symptomatic infants 1-7 months of age                            |
| Primary Endpoint    | % of patients sitting without support for ≥30 seconds at 18 months | % of motor milestone responders (HINE-2)                 | % of infants sitting without support for ≥5 seconds at 12 months |
| Results             | 59% (13/22)                                                        | 51% (vs. 0% in sham control)                             | 41% (7/17)                                                       |
| Event-Free Survival | 91% (20/22) at 14<br>months                                        | 47% reduction in risk of death or permanent ventilation  | 90% (19/21) alive without permanent ventilation at 12 months     |
| CHOP INTEND Score   | Mean increase of 14.6 points at 6 months                           | 71% achieved ≥4<br>point improvement<br>(vs. 3% in sham) | 52% achieved a score<br>of ≥40 points at 12<br>months            |

### **Table 2: Efficacy in Later-Onset SMA (Type 2 and 3)**



| Outcome Measure                  | Spinraza (CHERISH Trial) [10]                       | Evrysdi (SUNFISH Trial -<br>Part 2)                         |
|----------------------------------|-----------------------------------------------------|-------------------------------------------------------------|
| Study Population                 | Non-ambulatory patients 2-12 years of age           | Patients 2-25 years of age                                  |
| Primary Endpoint                 | Change from baseline in<br>HFMSE score at 15 months | Change from baseline in MFM-<br>32 total score at 12 months |
| Results                          | +3.9 point mean change (vs1.0 in sham control)      | +1.36 point mean change (vs0.19 in placebo)                 |
| Revised Upper Limb Module (RULM) | Not a primary endpoint                              | Statistically significant improvement                       |

**Table 3: Safety Profile from Pivotal Trials** 

| Therapy   | Common Adverse Events                                                                                             | Serious Adverse Events                         |
|-----------|-------------------------------------------------------------------------------------------------------------------|------------------------------------------------|
| Zolgensma | Pyrexia, elevated aminotransferases[6]                                                                            | Hepatotoxicity,<br>thrombocytopenia[11]        |
| Spinraza  | Lower respiratory infection, fever, constipation, headache, vomiting, back pain, post-lumbar puncture syndrome[2] | Thrombocytopenia, renal toxicity[12]           |
| Evrysdi   | Fever, diarrhea, rash, upper respiratory tract infection, pneumonia, constipation, vomiting[4][13]                | Pneumonia, respiratory tract infections[9][13] |

Note on Branaplam: Branaplam (LMI070) is an orally available small molecule that, similar to Evrysdi, was designed to modify the splicing of SMN2 pre-mRNA.[14] While early clinical trials showed some promise, Novartis discontinued the development of branaplam for SMA in July 2021 due to the rapidly advancing treatment landscape.[14]

## Experimental Protocols: An Overview of Pivotal Trial Designs



The following section provides a high-level overview of the methodologies employed in the key clinical trials for each approved SMA therapy.

#### **Zolgensma: The STR1VE Trial**

- Study Design: An open-label, single-arm, single-dose, multicenter Phase 3 trial.
- Patient Population: Symptomatic infants under 6 months of age with SMA Type 1, confirmed by biallelic SMN1 mutations and the presence of two copies of the SMN2 gene.
- Intervention: A single intravenous infusion of onasemnogene abeparvovec at a dose of 1.1 × 10<sup>14</sup> vector genomes per kilogram.[6]
- Primary Endpoints:
  - The proportion of patients who could sit without support for at least 30 seconds at 18 months of age.[6]
  - Event-free survival at 14 months of age, defined as survival without the need for permanent ventilation.[1]
- Key Assessments: Motor milestones were assessed using the Bayley Scales of Infant and Toddler Development, Third Edition (BSID-III). Motor function was evaluated using the Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND).

#### Spinraza: The ENDEAR and CHERISH Trials

- ENDEAR (Infantile-Onset SMA):
  - Study Design: A randomized, double-blind, sham-procedure controlled Phase 3 trial.
  - Patient Population: Symptomatic infants 7 months of age or younger at screening, with a genetic diagnosis of SMA and two copies of the SMN2 gene.
  - Intervention: Intrathecal injections of nusinersen or a sham procedure.[7]
  - Primary Endpoint: The proportion of motor milestone responders as measured by the Hammersmith Infant Neurological Examination (HINE) Section 2.[7]



- CHERISH (Later-Onset SMA):
  - Study Design: A randomized, double-blind, sham-procedure controlled Phase 3 trial.
  - Patient Population: Non-ambulatory patients between 2 and 12 years of age with lateronset SMA.[15]
  - Intervention: Intrathecal injections of nusinersen or a sham procedure.
  - Primary Endpoint: The change from baseline in the Hammersmith Functional Motor Scale-Expanded (HFMSE) score at 15 months.[10]

#### **Evrysdi: The FIREFISH and SUNFISH Trials**

- FIREFISH (Infantile-Onset SMA):
  - Study Design: An open-label, two-part pivotal clinical trial.
  - Patient Population: Symptomatic infants with Type 1 SMA, aged 1 to 7 months.[8]
  - Intervention: Daily oral administration of risdiplam. Part 1 was a dose-finding study, and
     Part 2 was a single-arm efficacy study.[9]
  - Primary Endpoint (Part 2): The proportion of infants sitting without support for at least 5
     seconds at 12 months of treatment, as assessed by the Gross Motor Scale of the BSID-III.
- SUNFISH (Later-Onset SMA):
  - Study Design: A two-part, randomized, double-blind, placebo-controlled pivotal study.
  - Patient Population: Patients aged 2 to 25 years with Type 2 or 3 SMA.[16]
  - Intervention: Daily oral administration of risdiplam or placebo.[16]
  - Primary Endpoint (Part 2): The change from baseline in the Motor Function Measure 32 (MFM-32) total score at 12 months.[16]

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Generalized clinical trial workflow.



#### Conclusion

The approval of Zolgensma, Spinraza, and Evrysdi marks a paradigm shift in the management of Spinal Muscular Atrophy. Each therapy offers a unique mechanism of action, route of administration, and clinical profile. Zolgensma provides a one-time gene replacement approach, while Spinraza and Evrysdi offer ongoing SMN2-targeted therapies with intrathecal and oral administration, respectively. The choice of therapy depends on a multitude of factors, including patient age, disease severity, and clinical presentation. This comparative guide provides a foundational overview for researchers and drug development professionals to understand the current therapeutic landscape and to inform future innovations in the treatment of SMA.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Symptomatic Clinical Study Results | ZOLGENSMA® [zolgensma.com]
- 2. Novartis' Intrathecal Zolgensma Shows Positive Phase III Results for SMA Type 2 [trial.medpath.com]
- 3. Symptomatic trials | ZOLGENSMA® (onasemnogene abeparvovec-xioi) [zolgensmahcp.com]
- 4. Positive Data from FIREFISH Study of Evrysdi<sup>™</sup> (risdiplam) in Infants with Type 1 Spinal Muscular Atrophy Published in The New England Journal of Medicine | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Onasemnogene abeparvovec gene therapy for symptomatic infantile-onset spinal muscular atrophy in patients with two copies of SMN2 (STR1VE): an open-label, single-arm, multicentre, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discussion Clinical Review Report: Nusinersen (Spinraza) NCBI Bookshelf [ncbi.nlm.nih.gov]



- 8. Risdiplam Treatment Results in 90% Survival Rate for Infants with Spinal Muscular Atrophy - - Practical Neurology [practicalneurology.com]
- 9. roche.com [roche.com]
- 10. Real World Evidence SPINRAZA® (nusinersen) Efficacy | HCP [spinrazahcp.com]
- 11. Table 2, Summary of Key Results From Pivotal Study Clinical Review Report: Onasemnogene Abeparvovec (Zolgensma) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. roche.com [roche.com]
- 13. curesma.org [curesma.org]
- 14. smanewstoday.com [smanewstoday.com]
- 15. Results Clinical Review Report (Resubmission): Nusinersen (Spinraza) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. gene.com [gene.com]
- To cite this document: BenchChem. [A Comparative Analysis of FDA-Approved Therapies for Spinal Muscular Atrophy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182608#comparative-analysis-of-nvp-qav-572-and-other-sma-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com